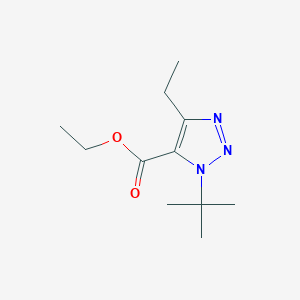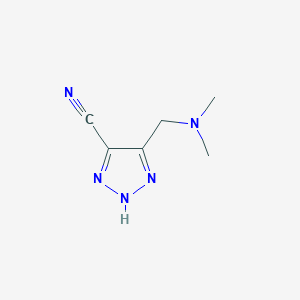
4-((Dimethylamino)methyl)-1H-1,2,3-triazole-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((Dimethylamino)methyl)-1H-1,2,3-triazole-5-carbonitrile is a heterocyclic compound that features a triazole ring substituted with a dimethylaminomethyl group and a cyano group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Dimethylamino)methyl)-1H-1,2,3-triazole-5-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor, such as an azide and an alkyne, in the presence of a copper catalyst. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at elevated temperatures to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-((Dimethylamino)methyl)-1H-1,2,3-triazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylaminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents like dimethylformamide (DMF) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups.
Applications De Recherche Scientifique
4-((Dimethylamino)methyl)-1H-1,2,3-triazole-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 4-((Dimethylamino)methyl)-1H-1,2,3-triazole-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazole ring and the dimethylaminomethyl group play crucial roles in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Dimethylaminopyridine: A derivative of pyridine with similar nucleophilic properties.
Methylaminoquinolines: Compounds with a quinoline ring and methylamino groups, used in medicinal chemistry.
Dimethylaminophenol: An aromatic compound with both phenol and amine functional groups.
Uniqueness
4-((Dimethylamino)methyl)-1H-1,2,3-triazole-5-carbonitrile is unique due to its triazole ring structure, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C6H9N5 |
|---|---|
Poids moléculaire |
151.17 g/mol |
Nom IUPAC |
5-[(dimethylamino)methyl]-2H-triazole-4-carbonitrile |
InChI |
InChI=1S/C6H9N5/c1-11(2)4-6-5(3-7)8-10-9-6/h4H2,1-2H3,(H,8,9,10) |
Clé InChI |
LYRRHUMCJDFCCF-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1=NNN=C1C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Formylbenzo[d]oxazole-2-acetic acid](/img/structure/B12878500.png)
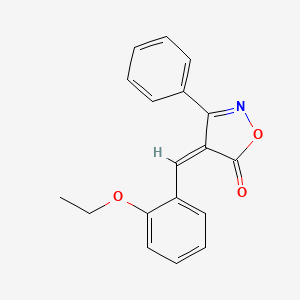
![1-[(4-Methylphenyl)sulfonyl]pyrrolidine-2,5-dione](/img/structure/B12878517.png)
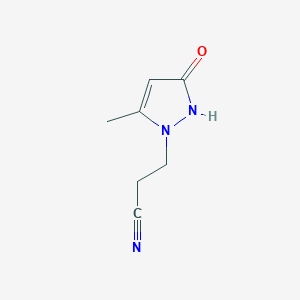
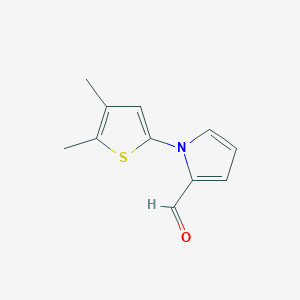
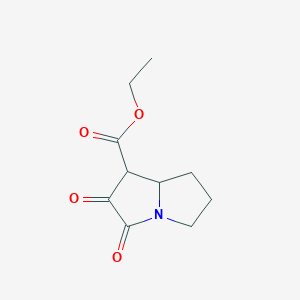
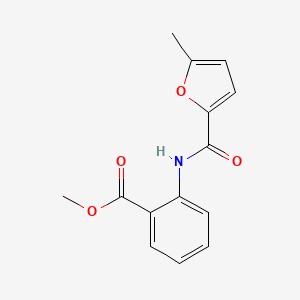
![2-(Bromomethyl)benzo[d]oxazole-5-acetic acid](/img/structure/B12878535.png)
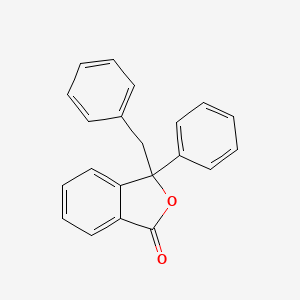
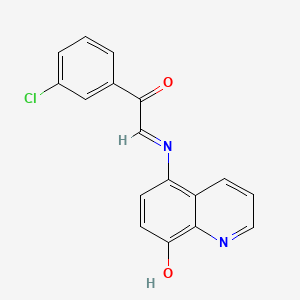
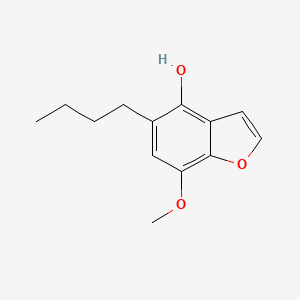

![N-(2-Aminoethyl)-N-[2-(2-fluorophenyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B12878572.png)
